2-(1-Methylhydrazinyl)pyrimidine
Description
Direct Synthetic Pathways
Direct pathways are a cornerstone of pyrimidine (B1678525) chemistry, involving the formation of the target molecule through straightforward, often stepwise, reactions.
One of the most direct and common methods for synthesizing hydrazinylpyrimidines is through the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, on the pyrimidine ring. In this approach, a halogenated pyrimidine is treated with methylhydrazine. The lone pair of electrons on the terminal nitrogen of methylhydrazine acts as a nucleophile, attacking the electron-deficient carbon atom of the pyrimidine ring that bears the halogen.
A prevalent synthetic route involves the reaction of a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661), with methylhydrazine. evitachem.com The reaction is typically performed in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux conditions to facilitate the substitution. evitachem.com The greater reactivity of the chlorine atom at the C2 position compared to the C4 position often allows for selective substitution. Subsequent purification of the product can be carried out using standard techniques like recrystallization or chromatography. evitachem.com
Table 1: Example of Nucleophilic Substitution for Pyrimidine Synthesis
| Starting Material | Reagent | Conditions | Product Type |
|---|---|---|---|
| 2-Halopyrimidine | Methylhydrazine | Reflux in Ethanol/Methanol | 2-(1-Methylhydrazinyl)pyrimidine |
Cyclocondensation reactions are fundamental to the de novo synthesis of the pyrimidine ring. These methods involve the reaction of two or more precursor molecules that contain the necessary fragments to form the heterocyclic system. Annulation, the formation of a ring onto a pre-existing molecule, is also a powerful strategy. nih.govresearchgate.net
The construction of the pyrimidine ring typically involves the combination of a three-carbon component with a nitrogen-containing component, such as an amidine or urea (B33335) derivative. nih.govresearchgate.net To synthesize this compound, one could theoretically employ a custom amidine derived from methylhydrazine.
Common cyclocondensation strategies that can be adapted for this purpose include:
Reaction of β-dicarbonyl compounds with amidines: Condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-keto ester) with an N-substituted amidine is a classic route to substituted pyrimidines. organic-chemistry.org
[5+1] Annulation of enamidines: This method involves reacting enamidines with reagents like N,N-dimethylformamide dialkyl acetals to form the pyrimidine ring. mdpi.com
[3+3] Annulation: A copper-catalyzed [3+3] annulation of amidines with saturated ketones has been developed, proceeding through a cascade of oxidative dehydrogenation, annulation, and aromatization. acs.org This approach functionalizes the β-C(sp³)–H bond of the ketone. acs.org
These strategies offer versatility, as the substitution pattern on the final pyrimidine ring is determined by the choice of the starting materials. acs.orgnih.gov
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netacsgcipr.org These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. youtube.com
For pyrimidine synthesis, several MCRs are well-established:
Biginelli Reaction: This classic MCR involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea). mdpi.com To generate a this compound derivative, a modified approach using a methylhydrazine-derived guanidine (B92328) or a similar precursor in place of urea could be envisioned.
[3+2+1] Annulations: An oxidative three-component annulation involving amidines, ketones, and N,N-dimethylaminoethanol (as a one-carbon source) provides an efficient route to pyrimidine derivatives. organic-chemistry.org
[3+1+1+1] Synthesis: A regioselective, iridium-catalyzed synthesis combines an amidine with up to three different alcohol molecules to form pyrimidines through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com
The adaptability of MCRs allows for the potential one-pot synthesis of complex pyrimidines by carefully selecting the initial components to include the desired 1-methylhydrazinyl moiety.
Catalytic Transformations in Compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Both transition metal catalysis and organocatalysis have been extensively applied to the synthesis of pyrimidine derivatives.
Transition metals are powerful catalysts for forming the C-C and C-N bonds necessary for constructing and functionalizing pyrimidine rings. researchgate.net
Palladium: Palladium catalysts are widely used in cross-coupling reactions to introduce substituents onto a pre-formed pyrimidine ring. beilstein-journals.org Additionally, Pd(0)-catalyzed decarboxylative rearrangements of specific allyl malonates can provide access to functionalized building blocks for pyrimidine synthesis. nih.gov
Iridium: Iridium complexes have been successfully employed as catalysts in the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.orgmdpi.com These catalysts facilitate the necessary condensation and dehydrogenation steps. mdpi.com Iridium catalysis is also effective in reductive lactamization processes, which can be used to create fused pyrimidine systems. acs.org Furthermore, pyrimidine-based iridium(III) complexes have been synthesized for applications in materials science, demonstrating the compatibility of the pyrimidine core with iridium coordination chemistry. acs.orgnih.gov
Cobalt: Cobalt catalysts offer an inexpensive and effective alternative for C-H functionalization reactions. A cobalt-catalyzed [4+2] cycloaddition utilizing 2-(1-methylhydrazinyl)pyridine as a directing group has been developed for constructing fused pyridones, highlighting the utility of the methylhydrazinyl group in directing metal-catalyzed C-H/N-H activation. rsc.org Cobalt complexes have also been used for the double hydroboration of N-heterocycles, creating versatile borylated intermediates. rsc.org
Table 2: Overview of Transition Metal-Catalyzed Pyrimidine Syntheses
| Metal Catalyst | Reaction Type | Substrates | Key Feature |
|---|---|---|---|
| Palladium | Cross-Coupling, Rearrangement | Halopyrimidines, Organometallics, Allyl malonates | Functional group introduction, building block synthesis. beilstein-journals.orgnih.gov |
| Iridium | Multi-component Synthesis | Amidines, Alcohols | Regioselective C-C and C-N bond formation. organic-chemistry.orgmdpi.com |
| Cobalt | C-H/N-H Annulation, Hydroboration | Thiophene-carbohydrazides, Maleimides, Pyridines | Directed C-H activation, synthesis of borylated intermediates. rsc.orgrsc.org |
Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for pyrimidine synthesis, often under mild conditions. conicet.gov.ar
Amine-based Organocatalysis: Catalysts like pyrrolidine (B122466) and silica-immobilized piperazine (B1678402) have been used to catalyze aldol-type C-C bond formations in the synthesis of acyclic nucleoside analogues containing purine (B94841) and pyrimidine bases. conicet.gov.ar These catalysts operate under mild, often room-temperature conditions.
N-Heterocyclic Carbenes (NHCs): NHCs have been employed to catalyze the annulation of ynals and amidines, providing access to substituted pyrimidin-4-ones under mild conditions. rsc.org
Acid/Base Catalysis: Simple acid or base catalysis is fundamental to many classical cyclocondensation reactions. nih.gov For instance, the Biginelli reaction is traditionally catalyzed by an acid like HCl. mdpi.com More recently, novel deep eutectic solvents (DES) with acidic properties have been developed as recyclable and efficient catalysts for the synthesis of fused pyrimidine derivatives like pyranopyrimidines. nih.gov Similarly, base-promoted reactions can facilitate C-N bond formation from allylic compounds and amidines using O₂ as the oxidant. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-pyrimidin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMULQEPLDSVNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Methylhydrazinyl Pyrimidine
Integration of Green Chemistry Principles in Synthetic Design
The core tenets of green chemistry, including waste minimization, atom economy, and the use of less hazardous chemicals, are being actively applied to the synthesis of heterocyclic compounds like pyrimidines. nih.govox.ac.uk These principles guide the development of cleaner, safer, and more efficient synthetic routes.
The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution. rsc.org Solvent-free reactions and the use of water as a solvent are highly desirable alternatives.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler procedures with easier product isolation. rsc.org Mechanical grinding or ball milling can be employed to facilitate reactions between solid reactants. nih.gov For instance, a green chemical approach for the iodination of pyrimidine (B1678525) derivatives has been developed using mechanical grinding under solvent-free conditions, showcasing the potential of mechanochemistry in pyrimidine modification.
While direct literature on the solvent-free synthesis of 2-(1-Methylhydrazinyl)pyrimidine is limited, the reaction of Biginelli pyrimidines with hydrazine (B178648) hydrate (B1144303) has been studied under solvent-free conditions. researchgate.net This reaction, although leading to ring cleavage, demonstrates the reactivity of hydrazine with a pyrimidine core in the absence of a solvent. researchgate.net Furthermore, a novel and scalable solvent-free synthesis has been developed for a family of functionalized hydrazines starting from monomethylhydrazine, highlighting the feasibility of preparing hydrazine derivatives without a solvent. nih.gov The typical starting material for synthesizing this compound is often a 2-halopyrimidine, which would react with 1-methylhydrazine. The principles from related solvent-free syntheses suggest that this reaction could be achieved by heating the neat reactants together or through mechanochemical methods.
Aqueous Media:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various pyrimidine derivatives has been successfully carried out in aqueous media. For example, the Biginelli reaction, a classic method for producing dihydropyrimidinones, has been adapted to use Citrus macroptera juice (an aqueous medium) as a catalyst and solvent, resulting in high yields and shorter reaction times. nih.gov Similarly, clean syntheses of pyrano[2,3-d]pyrimidine derivatives have been achieved in aqueous media. google.com The synthesis of pyridopyrimidines has also been reported in water at ambient temperature using a reusable nanocatalyst. These examples underscore the potential of using water for the nucleophilic substitution reaction between a water-soluble 2-halopyrimidine and 1-methylhydrazine.
The following table summarizes representative conditions for green syntheses of related pyrimidine and hydrazine compounds.
| Reactants | Conditions | Product Type | Yield (%) | Reference |
| Uracil/Cytosine, Iodine, Nitrate Salts | Mechanical Grinding, 20-30 min, Solvent-Free | 5-Iodo-pyrimidine derivatives | 70-98 | |
| Ethyl acetoacetate, Thiourea, Aromatic aldehyde | Citrus macroptera juice, RT, 12 h | Dihydropyrimidine derivatives | High | nih.gov |
| Monomethylhydrazine, Various electrophiles | Solvent-Free, Scalable | Functionalized hydrazines | Good-High | nih.gov |
| 2-Aminobenzimidazole, Aldehyde, β-Dicarbonyl | Water, Thiamine HCl catalyst | Benzo rsc.orgijprt.orgimidazo[1,2-a]pyrimidine | High |
This table is a representative summary based on analogous syntheses; specific conditions for this compound may vary.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and improve reaction selectivity. rsc.orgresearchgate.net
The synthesis of this compound would typically proceed via the nucleophilic substitution of a leaving group (such as a halogen) at the C2 position of the pyrimidine ring by 1-methylhydrazine. Numerous studies have demonstrated the efficacy of microwave assistance for analogous reactions. For example, the synthesis of 2-anilinopyrimidines has been achieved in high yields by reacting 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave irradiation. rsc.org Similarly, a variety of 2-amino-4-chloro-pyrimidine derivatives have been synthesized using microwave heating, with reactions completing in just 15-30 minutes. nih.gov
The synthesis of hydrazone and hydrazine derivatives has also benefited from microwave technology. Multi-step reactions starting from 2,3-dichloropyridine (B146566) and hydrazine hydrate to produce 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety have been successfully performed under microwave conditions. nih.gov Another study reports the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives by reacting methyl salicylate (B1505791) and hydrazine hydrate with microwave irradiation, achieving yields between 68-81% in minutes. fip.org These findings strongly support the application of microwave-assisted protocols for the rapid and efficient synthesis of this compound from a suitable 2-substituted pyrimidine precursor.
The table below presents a summary of findings from microwave-assisted syntheses of structurally related compounds, illustrating the typical conditions and outcomes.
| Reactants | Solvent/Catalyst | Microwave Conditions | Product Type | Yield (%) | Reference |
| 2-Chloro-4,6-dimethylpyrimidine, Anilines | None specified | Not specified | 2-Anilinopyrimidines | Good-High | rsc.org |
| 2-Amino-4-chloro-pyrimidine, Substituted amines | Propanol, Triethylamine | 120–140 °C, 15–30 min | 2-Amino-4-chloro-pyrimidine derivatives | ~54 | nih.gov |
| 2,3-Dichloropyridine, Hydrazine hydrate | Multi-step | Not specified | 1,2,4-Triazolo[4,3-a]pyridine-hydrazones | Good | nih.gov |
| Methyl salicylate, Hydrazine hydrate | None (neat) | 160 W, 2-8 min | 2-Hydroxybenzohydrazide | 86 | fip.org |
| 2-Aminopyrimidine, 2-Bromoarylketones | Al₂O₃ (catalyst), Solvent-Free | Domestic microwave | Imidazo[1,2-a]pyrimidine derivatives | Good | nih.gov |
This table provides representative data from related syntheses. Conditions for the specific synthesis of this compound would require optimization.
Chemical Reactivity and Mechanistic Investigations of 2 1 Methylhydrazinyl Pyrimidine
Reactivity Profiles of the Pyrimidine (B1678525) Core
The pyrimidine ring, being a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, exhibits a characteristic reactivity profile. It is generally resistant to electrophilic attack but susceptible to nucleophilic reactions. The 2-(1-methylhydrazinyl) substituent, being an electron-donating group, can modulate this inherent reactivity.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution on the pyrimidine nucleus is generally a challenging transformation. researchgate.netrsc.org The π-deficient nature of the ring system deactivates it towards attack by electrophiles. researchgate.net However, the presence of activating groups can facilitate such reactions, which typically occur at the C-5 position, the most electron-rich carbon atom in the pyrimidine ring. researchgate.net The 1-methylhydrazinyl group at the C-2 position is expected to be an activating, ortho, para-directing group. By analogy, methylation of substituted 2,4-diaminopyrimidines, another example of electrophilic substitution, has been reported. rsc.org
While specific studies on the electrophilic substitution of 2-(1-methylhydrazinyl)pyrimidine are not extensively documented, it is anticipated that reactions like nitration or halogenation, if they were to occur, would preferentially take place at the C-5 position. The reaction conditions would likely need to be forcing due to the inherent low reactivity of the pyrimidine core.
Nucleophilic Additions and Substitutions
The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack. This is particularly true for positions C-2, C-4, and C-6, which are electronically depleted due to their proximity to the ring nitrogens. In the case of this compound, the C-4 and C-6 positions are the most likely sites for nucleophilic addition or substitution, especially if a suitable leaving group is present at one of these positions.
Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidines bearing leaving groups such as halogens. nih.govrsc.orgresearchgate.net For instance, the reactions of 2-chloropyridines with nucleophiles are well-established, proceeding through an addition-elimination mechanism to form a tetrahedral intermediate. nih.gov Similarly, a pyrimidine ring substituted with a leaving group at C-4 or C-6 would be expected to react with nucleophiles. The rate and feasibility of such reactions depend on several factors, including the nature of the nucleophile, the leaving group, and the solvent. youtube.com
Reactivity of the 1-Methylhydrazinyl Moiety
The 1-methylhydrazinyl group is a potent nucleophile and serves as a versatile handle for a variety of chemical transformations, most notably condensation and cyclization reactions.
Condensation Reactions and Imine/Hydrazone Formation
The terminal nitrogen atom of the 1-methylhydrazinyl group readily participates in condensation reactions with carbonyl compounds. Aldehydes and ketones react with this compound to form the corresponding hydrazones. libretexts.org This reaction is a fundamental transformation in hydrazine (B178648) chemistry and proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. rsc.orgrsc.org
These hydrazone derivatives are stable compounds that can be isolated or used as intermediates for further synthetic manipulations. The formation of hydrazones is a key step in the Wolff-Kishner reduction, a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. libretexts.org
Table 1: Examples of Condensation Reactions with Hydrazines
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Hydrazine Derivative | Aldehyde | Hydrazone | libretexts.org |
| Hydrazine Derivative | Ketone | Hydrazone | libretexts.org |
| 1,2-Dimethylhydrazine | Ketone | Δ³-Pyrazoline / N-alkylated pyrrole | rsc.org |
Intramolecular and Intermolecular Cyclization Reactions for Fused Heterocycles
The 1-methylhydrazinyl group is a key precursor for the synthesis of fused heterocyclic systems, particularly triazolopyrimidines. The reaction of 2-hydrazinylpyrimidines with various one-carbon electrophiles leads to the formation of a fused 1,2,4-triazole (B32235) ring, yielding Current time information in Bangalore, IN.organic-chemistry.orgias.ac.intriazolo[4,3-a]pyrimidines. organic-chemistry.orgnih.govresearchgate.netresearchgate.net
These cyclization reactions can be achieved with a variety of reagents, such as orthoesters, carboxylic acids, and their derivatives. For example, reaction with triethyl orthoformate would introduce a single carbon atom that cyclizes with the hydrazinyl moiety to form the triazole ring. These reactions are often promoted by acid or heat. The general synthetic strategies for analogous systems like Current time information in Bangalore, IN.organic-chemistry.orgias.ac.intriazolo[4,3-a]pyridines are well-developed and can be adapted for this compound. organic-chemistry.orgfrontiersin.org
Furthermore, the hydrazone derivatives formed from condensation reactions (as described in 3.2.1) can undergo further cyclization reactions. For instance, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline rings. Additionally, intramolecular cyclization of appropriately substituted derivatives can lead to a variety of other fused systems. The synthesis of pyrazolo[1,5-a]pyrimidines, another important class of fused heterocycles, often proceeds through the cyclization of aminopyrazoles with β-dicarbonyl compounds or their equivalents. ias.ac.inrsc.orgresearchgate.netnih.govnih.gov While this involves a different starting material, it highlights the general principle of using bifunctional reagents to construct fused rings onto a pyrimidine core.
Table 2: Examples of Fused Heterocycles from Pyrimidine Precursors
| Precursor | Reagent(s) | Fused Heterocycle | Reference(s) |
| 2-Hydrazinylpyrimidine | One-carbon electrophile (e.g., orthoester) | Current time information in Bangalore, IN.organic-chemistry.orgias.ac.inTriazolo[4,3-a]pyrimidine | organic-chemistry.orgnih.govresearchgate.netresearchgate.net |
| 3-Aminopyrazole | Isoflavone | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine | rsc.orgresearchgate.net |
| 2-Hydrazinopyridine | Isothiocyanate | 3-Amino- Current time information in Bangalore, IN.organic-chemistry.orgias.ac.intriazolo[4,3-a]pyridine | organic-chemistry.org |
Directed C-H Activation and Functionalization Studies
The concept of using a directing group to achieve regioselective C-H activation and functionalization has become a powerful tool in modern organic synthesis. The 2-(1-methylhydrazinyl) group has the potential to act as a bidentate directing group, coordinating to a metal catalyst and directing the functionalization of a nearby C-H bond.
Notably, the analogous 2-(1-methylhydrazinyl)pyridine has been successfully employed as a directing group in cobalt-catalyzed oxidative coupling reactions. rsc.orgnih.gov In these reactions, the pyridine (B92270) nitrogen and the terminal nitrogen of the hydrazinyl moiety coordinate to the cobalt center, directing the C-H activation of a substrate that is tethered to the hydrazinyl group. This leads to a C-H functionalization/spirocyclization cascade to produce spirosuccinimide derivatives. rsc.orgnih.gov
While this specific example uses a pyridine core, the principle is directly applicable to this compound. The pyrimidine nitrogen and the hydrazinyl group could similarly act as a bidentate ligand to direct the functionalization of either the C-3 position of the pyrimidine ring or a substrate attached to the hydrazinyl group. Manganese-catalyzed C-H activation has also been reported where the pyrimidine group itself acts as a directing group. nih.gov This opens up possibilities for novel transformations and the synthesis of complex molecular architectures based on the this compound scaffold.
The Guiding Hand: The 1-Methylhydrazinyl Group as a Directing Auxiliary in Catalysis
The 1-methylhydrazinyl group attached to a heterocyclic core, such as in 2-(1-methylhydrazinyl)pyridine (MHP), serves as a highly effective bidentate directing group in a variety of transition metal-catalyzed reactions. nih.govrsc.orgnih.gov This directing capability is crucial for achieving high levels of regioselectivity in C-H bond functionalization, a process that is notoriously challenging to control. The MHP moiety, when attached to a substrate like a benzoic hydrazide, can chelate to a metal center, positioning the catalyst in close proximity to a specific C-H bond and thereby facilitating its selective activation.
Cobalt-catalyzed reactions, in particular, have showcased the utility of the MHP directing group. nih.govrsc.orgnih.govnih.gov These transformations enable the construction of complex molecular architectures from relatively simple starting materials. For instance, in the presence of a cobalt catalyst, MHP-directed C(sp²)–H alkenylation and annulation of benzoic hydrazides with alkynes provide a direct route to isoquinoline (B145761) derivatives. nih.gov This method is noted for its broad substrate scope, affording products in good to excellent yields with high regioselectivity. nih.gov Similarly, the cobalt-catalyzed C(sp²)–H alkylation and annulation of benzoic hydrazides with various alkenes, directed by MHP, leads to the synthesis of diverse cyclopenta[c]isoquinolinones and dihydroisoquinolinones. nih.govnih.gov
Another notable application is the formal [4+2] cycloaddition of thiophene-2-carbohydrazides with maleimides, which is also achieved through a cobalt-catalyzed C-H/N-H functionalization process utilizing MHP as the directing group. rsc.orgnih.gov This reaction provides an efficient pathway to construct thiophene-fused pyridones. rsc.orgnih.gov A key advantage of the MHP directing group is its facile removal under mild reductive conditions, such as with samarium(II) iodide (SmI₂), which cleaves the N-N bond, leaving the desired product and allowing for the recovery of the directing group. nih.govnih.gov This removability is a significant asset in multi-step synthesis.
| Reaction Type | Substrates | Product Class | Reference |
|---|---|---|---|
| C(sp²)–H Alkenylation/Annulation | Benzoic hydrazides, Alkynes | Isoquinolines | nih.gov |
| C(sp²)–H Alkylation/Annulation | Benzoic hydrazides, Alkenes | Cyclopenta[c]isoquinolinones, Dihydroisoquinolinones | nih.govnih.gov |
| C-H/N-H Functionalization/[4+2] Cycloaddition | Thiophene-2-carbohydrazides, Maleimides | Thiophene-fused pyridones | rsc.orgnih.gov |
| C-H Activation/Cyclization Cascade | Benzoyl hydrazone compounds, Allenes | Polyfunctionalized allenes | nih.gov |
Unraveling the Pathway: Mechanistic Investigations and Reaction Intermediates
The mechanistic pathways of these MHP-directed, cobalt-catalyzed reactions have been a subject of detailed investigation, with studies employing techniques such as deuterium (B1214612) labeling and computational methods like Density Functional Theory (DFT). nih.govnih.gov These studies provide crucial insights into the reaction intermediates and the factors governing selectivity.
A general proposed mechanism for the cobalt-catalyzed C-H activation/annulation reactions begins with the oxidation of a Co(II) precursor to the active Co(III) species. nih.gov The MHP-containing substrate then coordinates to the Co(III) center in a bidentate fashion, forming a stable metallacycle. This is followed by the key C-H activation step, leading to the formation of a cobaltacycle intermediate. researchgate.net Subsequent coordination and insertion of the coupling partner (e.g., an alkyne or alkene) into the Co-C bond, followed by reductive elimination, furnishes the final product and regenerates a Co(I) species. nih.gov This Co(I) is then re-oxidized to Co(III) to complete the catalytic cycle. nih.gov
Deuterium labeling experiments have been instrumental in probing the nature of the C-H activation step. For instance, studies have shown that in some of these cobalt-catalyzed reactions, the C-H activation is not the rate-determining step. umich.edu This suggests that other steps in the catalytic cycle, such as the insertion of the coupling partner or reductive elimination, may be slower.
Furthermore, DFT calculations have been employed to elucidate the origins of regioselectivity observed in these reactions, particularly when unsymmetrical coupling partners are used. nih.govnih.gov These computational models can help predict which regioisomer is favored by comparing the energies of different possible transition states and intermediates. The isolation and characterization of organometallic intermediates, such as cobaltacycles, have provided direct evidence for the proposed mechanistic pathways. researchgate.net
| Mechanistic Aspect | Investigative Tool/Observation | Inference | Reference |
|---|---|---|---|
| Catalytic Cycle | Proposed based on experimental outcomes and literature precedence | Involves Co(I)/Co(III) or Co(II)/Co(IV) redox cycles | nih.gov |
| Key Intermediate | Isolation and characterization of cobaltacycles | Confirms the C-H activation and formation of a metallacyclic intermediate | researchgate.net |
| Rate-Determining Step | Deuterium labeling experiments | C-H activation is not always the rate-limiting step | umich.edu |
| Regioselectivity | Density Functional Theory (DFT) calculations | Provides understanding of the origins of observed regioselectivity | nih.govnih.gov |
Exploration of Redox Chemistry
While the role of this compound as a directing group in redox-active catalytic cycles is well-documented, the intrinsic redox chemistry of the compound itself is less explored. The hydrazinyl moiety is known to be susceptible to oxidation. For instance, hydrazine and its derivatives can be electrochemically dehydrogenated to form azo compounds. The oxidation of hydrazine can also be achieved using various chemical oxidants.
In the context of the pyrimidine ring, which is an electron-deficient heterocycle, the presence of the electron-donating 1-methylhydrazinyl group is expected to influence its electronic properties. This substituent should increase the electron density of the pyrimidine ring, potentially making it more susceptible to oxidation compared to the unsubstituted parent heterocycle.
Direct electrochemical studies on this compound are not extensively reported in the literature. However, studies on related hydrazone derivatives have shown that the redox potentials can be influenced by substituents on the aromatic rings. While these studies primarily focus on the redox behavior of other functional groups within the molecule, they highlight the potential for the hydrazinyl-pyrimidine core to participate in redox processes. Further research, including cyclic voltammetry and other electrochemical techniques, would be necessary to fully characterize the redox behavior of this compound and to determine its standard redox potential. Such studies would provide a more complete understanding of its chemical reactivity and could open up new applications in areas such as electro-organic synthesis or as a redox-active ligand in coordination chemistry.
In-depth Analysis of this compound: A Compound of Scientific Interest
This article aims to provide a structured overview of the advanced analytical methodologies that would be essential for the complete elucidation of this compound's chemical identity. In the absence of specific experimental data for the title compound, this report will outline the principles of each technique and the kind of information they would yield, drawing on general knowledge of spectroscopic analysis of related pyrimidine and hydrazine derivatives.
Advanced Spectroscopic and Structural Elucidation Methodologies
The definitive characterization of a novel or sparsely studied compound like 2-(1-Methylhydrazinyl)pyrimidine relies on a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's architecture, connectivity, and electronic environment.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the methyl group, and the N-H protons of the hydrazinyl moiety. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. For instance, the protons on the pyrimidine ring would likely appear as doublets or triplets, and the methyl group as a singlet.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The pyrimidine ring would exhibit characteristic signals in the aromatic region of the spectrum, and the methyl group would show a signal at a higher field. The chemical shifts of the carbon atoms would provide insight into their hybridization and bonding environment.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below to illustrate the type of information that would be obtained.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |
| Expected Region | Expected Pattern | Expected Region | Expected Carbon |
| 8.0 - 8.5 | Doublet | 150 - 160 | C=N (Pyrimidine) |
| 6.5 - 7.0 | Triplet | 110 - 120 | C-H (Pyrimidine) |
| 4.0 - 5.0 (broad) | Singlet | 30 - 40 | N-CH₃ |
| 3.0 - 3.5 | Singlet | ||
| (NH) |
Table 1: Hypothetical NMR Data for this compound.
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₅H₈N₄) by providing a highly accurate mass measurement.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would be expected to fragment in predictable ways upon ionization, with the resulting fragment ions providing clues about the connectivity of the atoms. For example, the loss of the methyl group or cleavage of the N-N bond in the hydrazinyl moiety would produce characteristic peaks in the spectrum.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as the C=N and C=C stretching vibrations of the pyrimidine ring.
The table below outlines the expected IR absorption bands for the key functional groups in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Pyrimidine) | 1600 - 1650 |
| C=C Stretch (Pyrimidine) | 1450 - 1600 |
| N-H Bend | 1550 - 1650 |
Table 2: Expected Infrared Absorption Bands for this compound.
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the methylhydrazinyl group to the pyrimidine ring and reveal the molecule's conformation in the solid state. Studies on related pyrimidine derivatives have successfully utilized this technique to elucidate their crystal structures. mdpi.com
Chromatographic methods are essential for the purification and purity assessment of chemical compounds. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed. These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By developing a suitable chromatographic method, the purity of a synthesized batch of this compound could be determined, and the compound could be isolated from any impurities or byproducts. The choice between HPLC and GC would depend on the compound's volatility and thermal stability.
Theoretical and Computational Chemistry Studies of 2 1 Methylhydrazinyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with a high degree of accuracy. youtube.com Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations. nih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)
The electronic landscape of a molecule is fundamental to its reactivity. Key aspects of this landscape, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density, are readily calculated. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. arxiv.org For instance, in a study of a related pyrimidine (B1678525) derivative, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. nih.gov
The distribution of charges within the 2-(1-methylhydrazinyl)pyrimidine molecule dictates its electrostatic potential and how it interacts with other molecules. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atomic Polar Tensor (APT) charges are used to quantify the partial charges on each atom. nih.gov This information is vital for understanding intermolecular interactions, including hydrogen bonding and coordination with metal ions.
Below is a hypothetical table illustrating the kind of data that can be generated from such calculations for this compound.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | 6-311++G(d,p) | -6.2 | -1.8 | 4.4 |
| HF | 6-311++G(d,p) | -8.5 | 0.5 | 9.0 |
Note: The values in this table are illustrative and would need to be determined through specific computational studies on this compound.
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Quantum chemical calculations are indispensable for mapping out the pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers, which are crucial for understanding reaction rates and selectivity. rsc.org
For this compound, computational studies could elucidate the mechanisms of its synthesis or its participation in further chemical transformations, such as the cobalt-catalyzed C-H activation/annulation reactions where a similar directing group, 2-(1-methylhydrazinyl)pyridine, has been employed. rsc.orgnih.gov Density-functional theory (DFT) calculations have been instrumental in providing insights into the regioselectivities observed in such reactions. nih.gov Identifying the transition state structures, which represent the highest energy point along the reaction coordinate, is a key goal of these studies. The geometry and electronic properties of the transition state provide valuable information about the factors controlling the reaction's outcome.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.gov This is particularly relevant for this compound, which has several rotatable bonds. Computational methods can systematically explore the potential energy surface to locate the global minimum and other low-energy conformers. rsc.orgmdpi.com
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. rsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes. wvu.edu This approach can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target. For pyrimidine derivatives, MD simulations have been used to investigate their conformational preferences and interactions. mdpi.com
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a broader range of computational techniques, including those that are not strictly based on quantum mechanics, to study molecular systems. These methods are often used to investigate larger systems and longer timescales than are accessible with quantum chemical calculations alone.
Investigation of Ligand-Metal Coordination Interactions
The pyrimidine and hydrazinyl moieties of this compound contain nitrogen atoms that can act as Lewis bases, making the molecule a potential ligand for metal ions. Molecular modeling can be used to study the coordination of this ligand to various metal centers. nih.govbit.edu.cn These studies can predict the preferred coordination geometries, bond strengths, and the electronic structure of the resulting metal complexes. rsc.orgresearchgate.net For example, a related pyrimidine-based ligand was shown to coordinate to manganese(II) in a distorted square pyramidal geometry. nih.gov Such information is crucial for the design of new catalysts and functional materials.
Predictive Modeling of Chemical Reactivity and Selectivity
Building on the insights from quantum chemical calculations, predictive models can be developed to forecast the reactivity and selectivity of this compound in different chemical reactions. nih.gov By correlating calculated electronic and structural properties with experimentally observed reactivity, it is possible to create models that can predict the outcome of reactions with new substrates or under different conditions. nih.gov These predictive models are becoming increasingly important in accelerating the discovery and optimization of new chemical reactions. nih.gov
Methodological Considerations and Software Applications in Computational Studies
The theoretical and computational investigation of this compound, like other pyrimidine derivatives, relies on a variety of sophisticated methodologies and software packages to predict its structural, electronic, and spectroscopic properties. These studies are fundamental to understanding the molecule's behavior at an atomic level.
A predominant method employed in the study of pyrimidine derivatives is Density Functional Theory (DFT). jchemrev.comdergipark.org.tr DFT has proven to be a useful tool for investigating the adsorption of organic compounds and their mechanisms. dergipark.org.tr This quantum mechanical modeling method is utilized to investigate the electronic structure of many-body systems. For pyrimidine derivatives, DFT calculations are frequently used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. jchemrev.com
The choice of basis set in conjunction with DFT is a critical consideration that influences the accuracy of the calculations. A commonly used basis set for pyrimidine derivatives is the Pople-style basis set, such as 6-311+G** and 6-31+G(d,p). jchemrev.comnih.gov The inclusion of polarization and diffuse functions in these basis sets is important for accurately describing the electronic distribution, particularly in molecules with heteroatoms and potential for hydrogen bonding, like this compound. For instance, studies on similar compounds have utilized the B3LYP functional with the 6-31+G(d,p) basis set for reliable predictions of molecular properties. nih.gov In some cases, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) are used for comparison and validation of DFT results. researchgate.net
Beyond geometry optimization and electronic structure analysis, other computational techniques are applied to study the behavior of pyrimidine derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to correlate the molecular properties of pyrimidine derivatives with their biological activities. nih.gov Molecular docking and molecular dynamics (MD) simulations are also pivotal in understanding the interaction of pyrimidine derivatives with biological targets, providing insights into binding mechanisms and stability. nih.govrsc.org
The execution of these complex calculations is facilitated by a range of specialized software packages. Gaussian is a widely used program for electronic structure modeling, capable of performing DFT and ab initio calculations to predict a wide array of molecular properties. mdpi.com Another common software package is Spartan, which offers a user-friendly interface for performing molecular modeling and DFT calculations. nih.gov For more specific applications like 3D-QSAR and molecular docking, software suites from Schrödinger are frequently employed. mdpi.comschrodinger.com The table below summarizes the common computational methods and software used in the study of pyrimidine derivatives, which are applicable to the theoretical investigation of this compound.
| Computational Method | Purpose | Common Functionals/Basis Sets | Applicable Software |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, vibrational frequencies | B3LYP, 6-311+G, 6-31+G(d,p) | Gaussian, Spartan, NWChem |
| Ab initio Methods (e.g., MP2) | High-accuracy energy and geometry calculations | 6-311++G | Gaussian, MRCC |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Correlating molecular properties with biological activity | - | Schrödinger (CoMFA, CoMSIA) |
| Molecular Docking | Predicting binding orientation and affinity with a target | - | Schrödinger, AutoDock |
| Molecular Dynamics (MD) Simulation | Simulating the time-dependent behavior of molecular systems | - | Schrödinger, OpenAtom |
Synthesis and Chemical Exploration of Derivatives and Analogs of 2 1 Methylhydrazinyl Pyrimidine
Structural Modifications of the Pyrimidine (B1678525) Ring System
The pyrimidine ring within 2-(1-methylhydrazinyl)pyrimidine is a prime target for structural modifications, allowing for the introduction of various substituents and the construction of fused heterocyclic systems. These changes can significantly influence the molecule's electronic properties, steric profile, and potential biological activity.
Introduction of Diverse Substitution Patterns on the Pyrimidine Core
The substitution pattern on the pyrimidine core can be altered through various synthetic methodologies. One common approach involves starting with a pre-substituted pyrimidine ring and then introducing the 1-methylhydrazinyl group. For instance, the reaction of 2,4-dichloropyrimidine (B19661) with appropriate reagents can lead to the formation of 2-substituted aniline (B41778) pyrimidine derivatives. nih.gov The use of amidinium salts reacting with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol provides a route to 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org
Furthermore, direct condensation of cyanic acid derivatives with N-vinyl/aryl amides can yield C4-heteroatom substituted pyrimidines. organic-chemistry.org A deconstruction-reconstruction strategy offers another innovative approach, where a pyrimidine is converted to a pyrimidinium salt, cleaved, and then reconstructed with different amidines to introduce substituents at the C2 and C5 positions. nih.gov This method has been successful in creating 2-cyclopropyl- and 2-trifluoromethyl-substituted pyrimidines. nih.gov The introduction of a sulfamide (B24259) group has also been explored, leading to novel substituted pyrimidine derivatives. nih.gov
Table 1: Examples of Synthesized Substituted Pyrimidine Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| 2,4-Dichloropyrimidine | Substituted anilines | 2-Substituted aniline pyrimidine derivatives | nih.gov |
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |
| N-Vinyl/aryl amides | Cyanic acid derivatives | C4-Heteroatom substituted pyrimidines | organic-chemistry.org |
| Pyrimidinium salt | Various amidines | 2-Substituted pyrimidines | nih.gov |
| Substituted pyrimidines | Sulfamide precursors | Pyrimidine derivatives with a sulfamide group | nih.gov |
Synthesis of Fused Pyrimidine Derivatives (e.g., Triazolopyrimidines)
The this compound scaffold is a key precursor for the synthesis of fused heterocyclic systems, most notably triazolopyrimidines. These bicyclic structures are formed by the cyclization of the hydrazinyl moiety with a suitable three-carbon unit, often introduced onto the pyrimidine ring.
One of the most common methods for synthesizing Current time information in Bangalore, IN.nih.govconsensus.apptriazolo[1,5-a]pyrimidines involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov Another strategy is the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines. nih.gov The reaction of 2-hydrazinylpyrimidines with reagents like formic acid or acetic acid can also lead to the formation of triazolopyrimidine derivatives. nih.gov For example, 6-oxo-4-(2-thienyl)-2-thioxo-1,3-dihydropyrimidine-5-carbonitrile can be converted to a dihydrazino derivative, which upon heating and subsequent reaction with carbon disulfide, yields a triazolopyrimidine. nih.gov
The synthesis of pyrazolo[3,4-d]pyrimidines is another important transformation. This can be achieved by reacting a 4-chloro-pyrimidine derivative with phenylhydrazine. nih.gov The versatility of these synthetic routes allows for the creation of a wide array of fused pyrimidine derivatives with diverse substitution patterns. orientjchem.orgjchr.org
Table 2: Synthesis of Fused Pyrimidine Derivatives
| Starting Pyrimidine Derivative | Reagent(s) | Fused Ring System | Reference |
| 2-Hydrazinopyrimidin-4-one derivative | Formic acid, Acetic acid | Triazolopyrimidine | nih.gov |
| 4-Chloro-6-(furyl)-2-methylthiopyrimidine | Phenylhydrazine | Pyrazolo[3,4-d]pyrimidine | nih.gov |
| Dihydrazino pyrimidine derivative | Carbon disulfide | Triazolopyrimidine | nih.gov |
| 4-Amino-1,2,4-triazole | Ethyl acetoacetate | Triazolo[4,3-b]pyridazine | nih.gov |
Chemical Modifications of the 1-Methylhydrazinyl Moiety
The 1-methylhydrazinyl group of this compound offers a reactive handle for various chemical transformations, including alkylation, acylation, and the formation of hydrazones. These modifications allow for the introduction of a wide range of functional groups, further expanding the chemical diversity of this class of compounds.
Alkylation and Acylation Strategies
The nitrogen atoms of the 1-methylhydrazinyl group are nucleophilic and can undergo alkylation and acylation reactions. While specific examples for this compound are not extensively detailed in the provided search results, general principles of hydrazide chemistry apply. Alkylation can be achieved using alkyl halides, and the regioselectivity can sometimes be controlled by factors such as the solvent. nih.gov For instance, chelation-controlled regioselective alkylation has been observed for pyrimidine deoxynucleosides. nih.gov
Acylation of hydrazides is a common reaction, typically carried out using acyl chlorides or anhydrides. This leads to the formation of N-acylhydrazide derivatives. The acylation of 2-amino-4-hydroxypyrimidines has been studied, indicating that the pyrimidine ring can influence the reactivity of attached amino groups. rsc.org It is plausible that similar strategies could be applied to the 1-methylhydrazinyl moiety, although steric hindrance from the methyl group might influence the reaction's outcome. The use of 2-(1-methylhydrazinyl)pyridine as a directing group in cobalt-catalyzed C-H alkylation/annulation reactions highlights the utility of this moiety in more complex synthetic transformations. consensus.appnih.gov
Derivatization to Hydrazone and Related Structures
The reaction of the terminal nitrogen of the 1-methylhydrazinyl group with aldehydes and ketones leads to the formation of hydrazones. This is a robust and widely used reaction in synthetic chemistry. mdpi.com The resulting hydrazone derivatives incorporate a new carbon-nitrogen double bond and can exist as E/Z isomers. rsc.org
The synthesis of hydrazone derivatives from various hydrazides, including those with heterocyclic cores, is well-documented. nih.govdoi.org For example, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been prepared through the condensation of a key hydrazinyl intermediate with various aldehydes or ketones. nih.gov These hydrazones can serve as valuable intermediates for the synthesis of other heterocyclic systems. nih.gov The hydrazone moiety itself is also a key structural feature in many biologically active compounds. mdpi.com
Table 3: Hydrazone Formation from Hydrazinylpyrimidines
| Hydrazinylpyrimidine Derivative | Carbonyl Compound | Product Type | Reference |
| 2-Hydrazinyl-4,6-diarylaminopyrimidine | Aldehydes or Ketones | 2,4-Diarylaminopyrimidine hydrazone | nih.gov |
| Cyanoacetylhydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |
| 2-((2-chloropyridin-3-yl)oxy)acetohydrazide | Substituted benzaldehydes | Halo-pyridinol-based hydrazone | doi.org |
Synthesis and Characterization of Related Hydrazinyl Pyrimidine Isomers
The position of the 1-methylhydrazinyl group on the pyrimidine ring significantly impacts the molecule's properties. The synthesis and characterization of isomers, such as 4-(1-methylhydrazinyl)pyrimidine, are therefore of considerable interest. The synthesis of such isomers often requires different starting materials or synthetic strategies compared to the 2-substituted analogue. For example, the synthesis of 4-chloro-substituted pyrimidines, which can then be reacted with methylhydrazine, is a potential route. nih.govnih.gov
The characterization of these isomers relies on standard spectroscopic techniques. Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the substitution pattern on the pyrimidine ring and confirming the structure of the hydrazinyl moiety. orientjchem.org Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the compound's identity. orientjchem.org Infrared (IR) spectroscopy can identify key functional groups, such as N-H and C=N bonds. orientjchem.org The comparison of the spectral data of different isomers allows for their unambiguous identification.
Advanced Chemical Applications Non Biological/non Medical
Coordination Chemistry and Ligand Design for Inorganic Complexes
The pyrimidine (B1678525) nucleus, with its two nitrogen atoms, and the adjacent hydrazinyl group in 2-(1-Methylhydrazinyl)pyrimidine provide multiple coordination sites, making it an attractive ligand for the construction of diverse inorganic complexes. While direct studies on the coordination chemistry of this compound are limited, the broader class of pyrimidine-hydrazone ligands has been extensively investigated, offering insights into its potential.
Pyrimidine-hydrazone molecular strands have been shown to form complex supramolecular structures upon reaction with various metal ions, including lead(II), zinc(II), and copper(II). These interactions can lead to the formation of linear complexes, [2x2] grid-like structures, and horseshoe-shaped assemblies. The final architecture of these complexes is highly dependent on the metal-to-ligand ratio and the specific reaction conditions.
The versatility of the pyrimidine-hydrazone scaffold allows for the synthesis of ligands with terminal functional groups, such as hydroxymethyl and acryloyl arms. These modifications enable further reactions, such as incorporation into polymer gels. The coordination of metal ions to these functionalized ligands can induce conformational changes, for example, from a helical to a linear arrangement, which can be harnessed for the development of dynamic materials.
The table below summarizes the types of complexes formed from related pyrimidine-hydrazone ligands and various metal ions, illustrating the potential coordination behavior of this compound.
| Metal Ion | Ligand Type | Resulting Complex Architecture |
| Pb(II) | Pyrimidine-hydrazone strands | Linear, [2x2] grid, Horseshoe |
| Zn(II) | Pyrimidine-hydrazone strands | Linear, [2x2] grid |
| Cu(II) | Pyrimidine-hydrazone strands | Linear |
| Ag(I) | Pyrimidine-hydrazone strands | Double helicates, Linear |
This table is based on research on related pyrimidine-hydrazone ligands and suggests potential coordination behavior for this compound.
Applications in Organic Catalysis Beyond Directing Group Roles
While similar compounds, such as 2-(1-methylhydrazinyl)pyridine, have been effectively used as directing groups in catalytic C-H functionalization reactions, the exploration of this compound and its derivatives in catalytic roles beyond this function is an area of growing interest. The inherent properties of the pyrimidine ring and its potential to form catalytically active metal complexes suggest a broader catalytic scope.
Hydrazone complexes, in general, are known to possess catalytic activity in various organic transformations. researchgate.net For instance, metal complexes of hydrazone ligands have been explored as catalysts in oxidation reactions and other transformations. evitachem.com The electronic properties of the pyrimidine ring in this compound, being more electron-deficient than a pyridine (B92270) ring, could influence the catalytic activity of its corresponding metal complexes.
Although specific examples of this compound acting as a primary catalyst are not yet widely reported, the catalytic potential of pyrimidine-based systems is recognized. For example, pyrimidine-directed metal-free C-H borylation of 2-pyrimidylanilines has been developed, leading to the synthesis of tetra-coordinated triarylboranes which could function as Lewis-acid catalysts. acs.org This highlights the potential for the pyrimidine moiety to play a key role in catalytic cycles.
Potential Contributions to Material Science and Polymer Chemistry
The incorporation of pyrimidine units into macromolecular structures is a promising strategy for developing advanced materials with tailored properties. The pyrimidine ring's rigidity, aromaticity, and electron-withdrawing character can impart desirable characteristics to polymers, including enhanced thermal stability, solubility, and specific electronic or optical properties. tandfonline.comresearchgate.net While the direct use of this compound in material science is not yet documented, its structure suggests several potential avenues for contribution.
One area of potential is in the development of novel semiconducting polymers. The synthesis of conjugated polymers containing pyrimidine in the backbone has been shown to yield materials with favorable HOMO and LUMO energy levels and good fluorescence quantum yields. researchgate.netrsc.org The this compound moiety could be incorporated into such polymer chains, potentially modifying their electronic properties and enabling applications in organic electronics.
Furthermore, the introduction of pyrimidine rings into polyimides has been shown to improve their solubility and thermal properties. tandfonline.com The reactive hydrazinyl group of this compound could be utilized to functionalize these pyrimidine-containing polymers, introducing new properties or providing sites for cross-linking or further modification. The ability of the nitrogen atoms in the pyrimidine ring to participate in hydrogen bonding and coordinate with metal ions also opens up possibilities for creating self-assembling materials and sensors. rsc.org
The table below outlines the potential impact of incorporating pyrimidine moieties, and by extension this compound, into different polymer types.
| Polymer Type | Potential Contribution of Pyrimidine Moiety |
| Conjugated Polymers | Enhanced semiconducting properties, modified electronic characteristics |
| Polyimides | Improved solubility, increased thermal stability |
| Polyphosphazenes | Introduction of hydrolytic sensitivity for biomedical applications |
This table illustrates the potential contributions based on research on pyrimidine-containing polymers.
Role as Key Synthetic Intermediates in Fine Chemical Production
Hydrazinopyrimidines are valuable building blocks in organic synthesis, serving as precursors for a wide range of heterocyclic compounds with diverse functionalities. The reactivity of the hydrazine (B178648) group allows for various transformations, leading to the construction of more complex molecular architectures.
A common route to 2-hydrazinopyrimidines involves the reaction of a 2-mercaptopyrimidine (B73435) with hydrazine hydrate (B1144303). researchgate.net This precursor can then be used to synthesize a variety of bicyclic and polycyclic pyrimidine derivatives. For example, reaction with active methylene (B1212753) compounds can yield pyrazolylpyrimidines, while condensation with anhydrides can lead to the formation of pyrimidotriazines. researchgate.net
The this compound compound itself can be synthesized through methods such as the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with methylhydrazine. tandfonline.com Its structure makes it a versatile intermediate for the synthesis of bioactive molecules and other fine chemicals. For instance, hydrazinopyrimidines have been used in the synthesis of compounds with potential anticancer and antiviral activities. researchgate.net The deconstruction-reconstruction strategy, where a pyrimidine ring is cleaved and then reformed with different substituents, further highlights the utility of pyrimidine derivatives as versatile synthetic platforms. nih.gov
The following table lists some of the heterocyclic systems that can be synthesized from hydrazinopyrimidine precursors, indicating the potential synthetic utility of this compound.
| Precursor | Reagent | Resulting Heterocyclic System |
| 2-Hydrazinopyrimidine | Active Methylene Compounds | Pyrazolylpyrimidines |
| 2-Hydrazinopyrimidine | Anhydrides | Pyrimidotriazines |
| Hydrazinopyrimidine | Isatin Derivatives | Isatin-pyrimidine hybrids |
| Hydrazinopyrimidine | Guanidine (B92328) | 2-Aminopyrimidines |
This table is based on synthetic routes involving related hydrazinopyrimidine precursors.
Future Research Directions and Methodological Advancements
Development of Novel and Highly Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research, but the drive for green chemistry principles necessitates the development of more sustainable methods. nih.gov Traditional syntheses often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely pivot towards methodologies that improve atom economy, reduce energy consumption, and utilize renewable resources.
Key areas for development include:
Catalytic C-H Functionalization: Direct functionalization of the pyrimidine core's C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. researchgate.netcolab.ws Future work could explore novel transition-metal or organocatalytic systems to selectively introduce substituents onto the pyrimidine ring of 2-(1-Methylhydrazinyl)pyrimidine, enhancing synthetic efficiency.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the this compound scaffold from simple, readily available precursors would represent a significant leap in sustainability. nih.gov These reactions are prized for their operational simplicity and reduced waste generation.
Magnetically Recoverable Nanocatalysts: The use of nanocatalysts, particularly those on a magnetic support, offers a promising avenue for sustainable synthesis. nih.gov These catalysts combine high activity with the major advantage of being easily separated from the reaction mixture by an external magnet, allowing for their reuse across multiple cycles. nih.gov
Flow Chemistry and Photochemical Synthesis: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields and purity while improving safety. Combining flow chemistry with photochemical methods, which use light to drive reactions, could unlock new, efficient synthetic pathways that are difficult to achieve with traditional thermal heating. acs.org
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Method | Potential Catalyst/Conditions | Key Sustainability Advantages | Future Research Focus |
|---|---|---|---|
| Conventional Synthesis | 2-chloropyrimidine + methylhydrazine | Well-established procedure | Improving yield, reducing solvent use, replacing hazardous reagents. |
| C-H Functionalization | Palladium, Nickel, or Copper catalysts | Reduces pre-functionalization steps, improves atom economy. researchgate.net | Developing catalysts for regioselective functionalization of the pyrimidine core. |
| Nanocatalysis | Magnetically separable catalysts (e.g., Fe3O4-supported) | High catalyst activity, simple recovery and reusability, reduced waste. nih.gov | Designing a robust nanocatalyst for the specific condensation to form the target molecule. |
| Photochemical Synthesis | Organic photosensitizers, UV/Visible light | Energy-efficient, enables unique transformations at ambient temperature. acs.org | Exploring light-mediated coupling reactions to form the C-N bond. |
Deeper Mechanistic Understanding of Complex Catalytic Transformations
While various catalytic methods can be applied to pyrimidines, a deep mechanistic understanding is often lacking, particularly for multifunctional compounds like this compound. The presence of a hydrazine (B178648) moiety introduces additional complexity, as hydrazines themselves can undergo unique metabolic and catalytic transformations, including oxidation to reactive radical species or diazonium ions. nih.gov
Future research should prioritize:
Elucidation of Reaction Intermediates: Utilizing advanced spectroscopic techniques (e.g., in-situ IR, NMR) and trapping experiments to identify and characterize transient intermediates in catalytic cycles. This is crucial for understanding selectivity and optimizing reaction conditions.
Role of the Hydrazine Group: Investigating how the 1-methylhydrazinyl group participates in or influences catalytic reactions. It could act as a directing group, a ligand for a metal catalyst, or a reactive site itself. Studies on transition metal-catalyzed N-N bond cleavage in hydrazine derivatives could provide insight into potential decomposition or transformation pathways. researchgate.net
Enzymatic Catalysis: Exploring the biotransformation of this compound using enzymes like cytochrome P450 or peroxidases. nih.gov Understanding its metabolic fate is critical for potential biomedical applications and provides a blueprint for developing biomimetic catalysts.
Table 2: Investigation of Catalytic Mechanisms
| Catalyst System | Relevant Transformation | Known Mechanistic Aspects | Areas for Deeper Investigation |
|---|---|---|---|
| Nickel Complexes | Dehydrogenative coupling of alcohols and amidines. mdpi.com | Can proceed via one-electron (hydrogen atom transfer) or two-electron (hydride transfer) pathways. mdpi.com | How does the hydrazine moiety interact with the Ni center? Does it alter the preferred pathway? |
| Zirconium/Niobium Complexes | [2+2+2] cycloadditions of alkynes and nitriles. mdpi.com | Involves the formation of metallacyclopentadiene intermediates. mdpi.com | Could the hydrazine group participate in the cycloaddition, leading to novel fused heterocycles? |
| Iron Complexes | Hydrazine disproportionation (N-N bond cleavage). researchgate.net | Proceeds via metal-hydrazine adducts and subsequent redox steps. researchgate.net | Does this compound undergo similar N-N cleavage, and can this be controlled? |
| Cytochrome P450 | Oxidation of substituted hydrazines. nih.gov | Involves one-electron oxidation to form radical intermediates. nih.gov | What are the specific radical species formed from this compound and their subsequent reactivity? |
Exploration of Unconventional Reactivity Profiles and Reaction Pathways
Moving beyond standard functionalization, future research will aim to uncover and exploit unconventional reactivity patterns of this compound. This involves subjecting the molecule to novel reaction conditions to trigger transformations that are not accessible through classical methods.
Promising areas of exploration include:
Photoredox Catalysis: The use of light and a photosensitizer can generate radical intermediates from the pyrimidine ring or the hydrazine group under mild conditions. acs.org This could enable novel C-C or C-N bond formations that are complementary to existing methods.
Ring-Opening and Rearrangement Reactions: Hydrazine groups can sometimes trigger unexpected ring-opening or rearrangement cascades in heterocyclic systems, particularly under thermal or harsh nucleophilic conditions. researchgate.net A systematic study of the stability and reactivity of this compound under a wide range of conditions could reveal novel synthetic pathways to different heterocyclic scaffolds.
Electrosynthesis: Employing electrochemical methods to oxidize or reduce the molecule can provide access to unique reactive intermediates (e.g., radical cations or anions) and offer a green alternative to chemical redox agents.
Table 3: Potential Unconventional Reaction Pathways
| Reaction Type | Proposed Reagents/Conditions | Potential Outcome | Rationale for Exploration |
|---|---|---|---|
| Radical C-H Alkylation | Photoredox catalyst, light, alkyl radical precursor. acs.org | Direct alkylation at a C-H position of the pyrimidine ring. | Accessing functionalized derivatives not easily made through traditional nucleophilic substitution. |
| Nucleophile-Induced Ring Transformation | Strong base (e.g., t-BuOK), high temperature. | Ring-opening of the pyrimidine to form acyclic or different heterocyclic products. researchgate.net | Discovering novel molecular scaffolds originating from the pyrimidine core. |
| Oxidative Cyclization | Chemical or electrochemical oxidation. | Intramolecular cyclization involving the hydrazine group to form fused bicyclic systems. | Creating complex, rigid molecules with potential applications in materials or medicinal chemistry. |
Advancement of Computational Methodologies for Predictive Chemical Design and Optimization
Computational chemistry is an indispensable tool for modern chemical research. For this compound, advancing computational approaches will enable a more rational and efficient exploration of its chemical space.
Future efforts should be directed towards:
Predictive Reaction Modeling: Using high-level Density Functional Theory (DFT) and other methods to model transition states and reaction pathways for the synthetic and reactivity studies mentioned above. researchgate.netmiami.edu This can help predict the feasibility of a proposed reaction, understand regioselectivity, and guide experimental design, saving time and resources.
High-Throughput Virtual Screening: Developing computational workflows to screen virtual libraries of derivatives of this compound for desired properties (e.g., binding affinity to a biological target, electronic properties for materials science). This involves combining quantitative structure-activity relationship (QSAR) models with molecular docking. nih.govmdpi.com
Machine Learning (ML) for Catalyst Design: Employing ML algorithms trained on experimental and computational data to predict the performance of new catalysts for specific transformations involving this compound. This data-driven approach can accelerate the discovery of optimal catalytic systems.
Table 4: Applications of Advanced Computational Methodologies
| Methodology | Specific Application | Future Goal for Predictive Design |
|---|---|---|
| Density Functional Theory (DFT) | Calculating molecular geometries, reactivity indices (HOMO-LUMO gaps), and reaction energy profiles. miami.eduresearchgate.net | Accurately predict the outcomes of unexplored unconventional reactions and guide the design of regioselective C-H functionalization. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra and studying electronic excited states. jchemrev.com | Predict the photochemical reactivity and design derivatives with specific photophysical properties for materials applications. |
| Molecular Docking & Dynamics | Simulating the binding of the molecule to protein targets. mdpi.comnih.gov | Design novel derivatives of this compound with enhanced potency and selectivity as potential therapeutic agents. |
| Machine Learning (ML) | Predicting reaction yields or catalyst efficiency from molecular descriptors. | Develop robust models to rapidly identify optimal catalysts and conditions for sustainable synthesis without extensive experimentation. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(1-Methylhydrazinyl)pyrimidine derivatives under controlled conditions?
- Methodology : Key steps include reacting chloro-substituted pyrimidines (e.g., 6-chloro-3-methyluracil) with methylhydrazine in ethanol under reflux (60–80°C) for 3–5 hours under nitrogen to prevent oxidation. For example, 3-Methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione was synthesized in 39% yield via this approach . Monitoring reaction progress via TLC and UPLC/UV/ELSD/MS ensures intermediate purity (>95%) .
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodology : Use recrystallization (ethanol or methanol) for hydrazinylpyrimidines with aromatic substituents (e.g., benzylidene derivatives) . Reverse-phase C18 chromatography with formic acid/acetonitrile gradients is effective for polar intermediates, achieving >95% purity . For sterically hindered derivatives, column chromatography (silica gel) with ethyl acetate/hexane eluents is preferred .
Q. How should researchers characterize the structural and electronic properties of these compounds?
- Methodology : Employ NMR (400 MHz, DMSO-d6 or CDCl3) to confirm hydrazine NH proton signals (δ 7.64–9.21 ppm) and methyl group integration . LCMS (m/z 171–416 [M+H]) and HPLC retention times (0.63–1.00 min under SQD-FA05 conditions) validate molecular weight and purity . UV/ELSD detection complements structural analysis .
Advanced Research Questions
Q. What is the role of this compound as a directing group in palladium-catalyzed C(sp²)–H functionalization?
- Methodology : The compound acts as a bidentate directing group in Pd-catalyzed arylations, enabling regioselective C–H activation. For example, cobalt-catalyzed cyclization of thiophene-2-carbohydrazides with maleimides yields thiophene-fused pyridones. Optimize conditions using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and DMF at 100°C for 12 hours .
Q. How can researchers resolve contradictions in the coordination behavior of this compound with Pd²⁺?
- Methodology : Despite its potential as a ligand, steric hindrance from substituents (e.g., ribofuranosyl groups) reduces Pd²⁺ binding affinity. Compare NMR shifts (e.g., 5 vs. 4 in ) to assess electronic vs. steric effects. Use DFT calculations to model binding geometries and identify non-coplanar conformations that destabilize metal coordination .
Q. What strategies mitigate low yields in multi-step syntheses of hydrazinylpyrimidine derivatives?
- Methodology : Address yield discrepancies (e.g., 22–47% in benzylidene derivatives ) by optimizing stoichiometry (e.g., excess methylhydrazine for nucleophilic substitution ) and reaction time. For acid-sensitive intermediates, use mild conditions (e.g., HCl/methanol at 0°C for 1.5 hours ). Statistical DOE (Design of Experiments) can identify critical variables like temperature and solvent polarity.
Q. How can researchers design this compound derivatives for targeted biological activity?
- Methodology : Introduce substituents (e.g., 4-methoxybenzylidene) via condensation reactions with aldehydes to enhance bioactivity. For DHPS inhibition, prioritize pyrimido[4,5-c]pyridazine derivatives synthesized from 2,4-diaminopyrimidine precursors . Validate cellular activity via enzyme assays (e.g., IC₅₀ against glioblastoma models ).
Methodological Notes
- Synthetic Challenges : Side reactions (e.g., over-alkylation) are minimized by slow addition of methylhydrazine and strict temperature control .
- Analytical Cross-Validation : Cross-reference NMR, LCMS, and elemental analysis to confirm purity, especially for isomers (e.g., regioisomeric pyridazines) .
- Catalytic Applications : Pre-activate Pd catalysts with hydrazinyl ligands to improve turnover in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
